![molecular formula C12H15BCl2O3 B6320955 2-(3,5-Dichloro-4-methoxyphenyl)-5,5-dimethyl-1,3,2-dioxaborinane CAS No. 2096994-80-6](/img/structure/B6320955.png)
2-(3,5-Dichloro-4-methoxyphenyl)-5,5-dimethyl-1,3,2-dioxaborinane
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Overview
Description
2-(3,5-Dichloro-4-methoxyphenyl)-5,5-dimethyl-1,3,2-dioxaborinane, commonly referred to as 2-DMP, is an organoboron compound that has been used in a variety of scientific research applications. 2-DMP has been found to be a versatile, efficient, and cost-effective reagent for a variety of organic synthesis reactions. It is also used for the formation of boron-containing compounds, the preparation of organoboronates, and the synthesis of boron-containing polymers.
Scientific Research Applications
2-DMP is widely used in scientific research applications, such as organic synthesis, polymer synthesis, and the formation of boron-containing compounds. It has been used in the synthesis of a variety of organic compounds, such as alcohols, amines, and carboxylic acids. It has also been used for the formation of boron-containing compounds, such as boronic acids, boronates, and boron-containing polymers.
Mechanism of Action
The reaction of 2-methoxy-3,5-dichlorophenol with 1,3,2-dioxaborinane is a nucleophilic addition reaction, in which the 2-methoxy-3,5-dichlorophenol acts as the nucleophile and the 1,3,2-dioxaborinane acts as the electrophile. The reaction is catalyzed by a base, such as sodium hydroxide or potassium hydroxide, and the resulting product is a white solid.
Biochemical and Physiological Effects
2-DMP has been found to be an effective reagent for a variety of organic synthesis reactions, and it has been used in the synthesis of a variety of organic compounds. However, there is limited information available on the biochemical and physiological effects of 2-DMP.
Advantages and Limitations for Lab Experiments
2-DMP has several advantages for laboratory experiments, including its low cost, its high efficiency, and its versatility. It is also non-toxic and can be stored at room temperature. However, it is important to note that 2-DMP is not soluble in water, which can limit its use in certain applications.
Future Directions
In the future, 2-DMP may be used in a variety of applications, such as the synthesis of boron-containing compounds, the formation of boron-containing polymers, and the synthesis of organoboronates. Additionally, further research is needed to explore the biochemical and physiological effects of 2-DMP. Finally, the development of new and improved synthesis methods for 2-DMP may allow for its use in a wider range of applications.
Synthesis Methods
2-DMP can be synthesized by the reaction of 2-methoxy-3,5-dichlorophenol with 1,3,2-dioxaborinane in an aqueous medium at room temperature. The reaction is catalyzed by a base, such as sodium hydroxide or potassium hydroxide, and the resulting product is a white solid.
properties
IUPAC Name |
2-(3,5-dichloro-4-methoxyphenyl)-5,5-dimethyl-1,3,2-dioxaborinane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BCl2O3/c1-12(2)6-17-13(18-7-12)8-4-9(14)11(16-3)10(15)5-8/h4-5H,6-7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJVSXANEUFYHDI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCC(CO1)(C)C)C2=CC(=C(C(=C2)Cl)OC)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BCl2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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